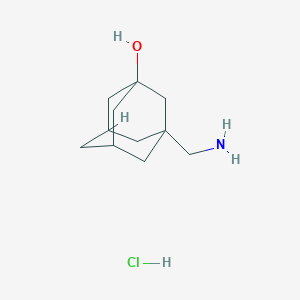![molecular formula C21H20N2O7S B2579318 dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate CAS No. 898436-22-1](/img/structure/B2579318.png)
dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One study demonstrates the use of dimethyl sulfoxide in the one-pot synthesis of N-heterocycle-fused quinoxalines, such as pyrrolo[1,2-a]quinoxalines, which are significant for their potential in drug development due to their structural complexity and functionality (Xie et al., 2017). Another research area highlights sulfonamide hybrids' importance, exploring their pharmacological potential across various biological activities, including antibacterial and antitumor effects (Ghomashi et al., 2022).
Environmental Applications
The environmental implications of chemical compounds used in industrial applications, such as dimethyl terephthalate (DMT), a related ester, underscore the importance of understanding and transforming these compounds to mitigate their impact. Research on an esterase, DmtH, capable of converting DMT to mono-methyl terephthalate (MMT), offers insights into bioremediation strategies that could potentially apply to related compounds, showcasing an approach to reduce environmental toxicity and degradation of plastic additives (Cheng et al., 2020).
Material Science and Organic Synthesis
In material science, compounds with complex structures, such as dimethyl 2,3-dihydroxyterephthalate, serve as intermediates in synthesizing macrocyclic and polycyclic compounds, including those with sulfur-containing rings. These materials have applications ranging from sequestering agents to entering bactin analogs, indicating the breadth of research and development activities centered around such chemical intermediates (Huang & Liang, 2007).
Photophysical Properties
The study of dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate's electronic characteristics in both solution and solid states offers valuable information on the photophysical properties of organic compounds. This research could inform the development of materials with specific optical properties, highlighting the compound's potential role in designing novel materials with tailored electronic and optical characteristics (Hirano et al., 2002).
properties
IUPAC Name |
dimethyl 2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-29-20(25)14-3-5-16(21(26)30-2)17(11-14)22-31(27,28)15-9-12-4-6-18(24)23-8-7-13(10-15)19(12)23/h3,5,9-11,22H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPOHNBTAIZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]but-2-ynamide](/img/structure/B2579240.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)


![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)



![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)


